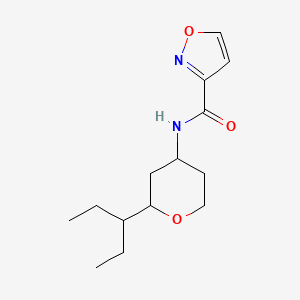
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as POCA, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of POCA is not fully understood, but studies have shown that it acts on the DNA of cells. POCA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, POCA has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
POCA has been shown to have significant biochemical and physiological effects. Studies have shown that POCA can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. Additionally, POCA has been shown to have antimicrobial properties, and it can inhibit the growth of bacteria and fungi. POCA has also been shown to have anti-inflammatory properties, and it can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
POCA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, POCA has been shown to have significant biological activity, and it can be used to study various cellular processes. However, there are also some limitations to using POCA in lab experiments. It is toxic to cells at high concentrations, and it can be difficult to obtain pure samples of POCA.
Orientations Futures
There are several future directions for the study of POCA. One direction is the development of new anticancer drugs based on POCA. Studies have shown that POCA has significant cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. Another direction is the study of the mechanism of action of POCA. The exact mechanism by which POCA induces apoptosis and inhibits cell proliferation is not fully understood, and further research is needed to elucidate this mechanism. Finally, the study of the potential applications of POCA in material science is also an area of future research. POCA has been shown to have potential applications in the development of new materials, such as polymers and liquid crystals, and further research is needed to explore these applications.
Conclusion:
In conclusion, N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has significant potential in scientific research. It has been studied extensively for its potential applications in various fields, including the development of anticancer drugs, antibiotics, and new materials. POCA has significant biochemical and physiological effects, and it can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. However, there are also some limitations to using POCA in lab experiments, and further research is needed to explore its potential applications fully.
Méthodes De Synthèse
POCA can be synthesized using different methods, but the most common one is the reaction between 2-aminooxazole and 2-bromo-3-pentanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
POCA has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of POCA is in the development of anticancer drugs. Studies have shown that POCA has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. POCA has also been studied for its potential application in the development of new materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-10(4-2)13-9-11(5-7-18-13)15-14(17)12-6-8-19-16-12/h6,8,10-11,13H,3-5,7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBVQKCNZXTHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CC(CCO1)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)
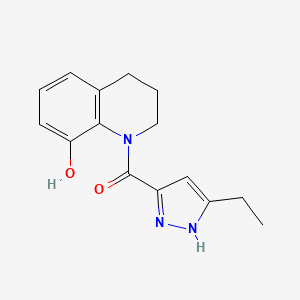
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
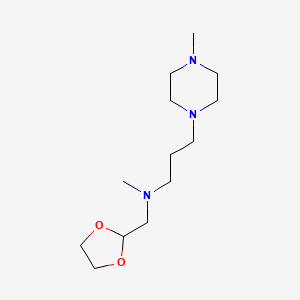

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)
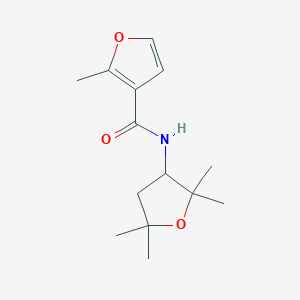
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)
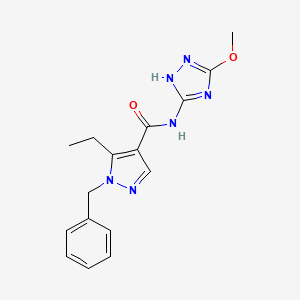
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)